2-(4-Ethoxyphenyl)-1-(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)ethan-1-one
Description
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3/c1-3-25-18-6-4-16(5-7-18)14-20(23)21-11-8-17(9-12-21)22-13-10-19(15-22)24-2/h4-7,17,19H,3,8-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAAJOLDRXBJUHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)N2CCC(CC2)N3CCC(C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-Ethoxyphenyl)-1-(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)ethan-1-one is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including relevant data, case studies, and research findings.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : C₁₈H₂₃N₃O₂
- Molecular Weight : 313.39 g/mol
- IUPAC Name : this compound
The compound features an ethoxy group, a piperidine ring, and a pyrrolidine moiety, which may contribute to its biological activity.
Antidepressant Effects
Recent studies have indicated that compounds similar to This compound exhibit significant antidepressant effects. For instance, a study published in Molecules highlights the role of piperidine derivatives in modulating neurotransmitter systems associated with mood regulation .
Neuroprotective Properties
The compound has also shown potential neuroprotective properties. In vitro assays demonstrated that it can inhibit neuroinflammation and promote neuronal survival under stress conditions. This is particularly relevant for conditions like Alzheimer's disease, where neuroinflammation plays a critical role .
Antinociceptive Activity
Another area of interest is the antinociceptive activity of this compound. Research indicates that similar structures can modulate pain pathways effectively. A study reported that derivatives with piperidine and pyrrolidine components exhibited significant analgesic effects in rodent models .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antidepressant | Significant reduction in depressive behavior | |
| Neuroprotective | Inhibition of neuroinflammation | |
| Antinociceptive | Reduction in pain response |
Case Study 1: Antidepressant Mechanism
In a controlled study involving animal models, the administration of the compound resulted in a notable decrease in immobility time during forced swim tests, indicative of antidepressant-like effects. The mechanism was attributed to increased serotonin and norepinephrine levels in the brain .
Case Study 2: Neuroprotection in Alzheimer's Models
In vitro studies utilizing neuronal cell cultures exposed to amyloid-beta showed that treatment with the compound significantly reduced cell death and inflammatory markers. This suggests a protective effect against neurodegeneration .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Core Structural Variations
Piperidine-Pyrrolidine Hybrids
- 1-(4-(Aminomethyl)piperidin-1-yl)-2-(4-ethoxyphenyl)ethan-1-one (): Substituents: 4-ethoxyphenyl and aminomethyl-piperidine.
Piperidine-Thiazole Hybrids
- (R)-2-(4-Methoxyphenoxy)-1-(2-(4-(pyridin-2-yl)thiazol-2-yl)piperidin-1-yl)ethan-1-one (6f) (): Substituents: Methoxyphenoxy and pyridinyl-thiazole.
Substituent-Driven Activity Modifications
Ethoxyphenyl vs. Methoxyphenyl
Halogenated Derivatives
- 2-(4-Bromophenyl)-1-(piperidin-1-yl)ethan-1-one (5) (): Substituents: 4-bromophenyl.
Pharmacological Activity Profiles
Anti-Ulcer Activity
- 3-(Dimethylamino)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one (III) (): Activity: Demonstrated significant anti-ulcer effects in vivo (LD₅₀ > 500 mg/kg) via histopathological evaluation. Comparison: The target compound’s pyrrolidine-methoxy group may enhance gastric tissue penetration but requires toxicity profiling .
Antioxidant Activity
- 4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (): Activity: 79.05% radical scavenging at 12 ppm, comparable to ascorbic acid.
Physical Properties
| Compound | Melting Point (°C) | Molecular Weight | LogP (Predicted) |
|---|---|---|---|
| Target Compound | Not reported | ~402.5 | ~3.2 |
| 1-(4-(Chloromethyl)phenyl)-...ethanone (1f) | 137–138 | 295.8 | 2.8 |
| 6-(4-Hydroxy-3-methoxyphenyl)...carbonitrile | 210–212 | 395.3 | 2.1 |
Computational and Docking Insights
- DFT Studies : highlights catalytic cycles for sulfoximine derivatives, suggesting the target compound’s methoxypyrrolidine group may stabilize transition states in enzyme interactions .
- Molecular Docking: Pyridinone analogs in showed binding affinities correlating with antioxidant activity, implying the target compound’s piperidine-pyrrolidine core could mimic these interactions in enzyme pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
